2-(3-Aminopropoxy)benzoic acid hydrochloride
Description
2-(3-Aminopropoxy)benzoic acid hydrochloride is a benzoic acid derivative with a 3-aminopropoxy substituent at the ortho position of the aromatic ring. Its molecular formula is C₁₀H₁₄ClNO₃, and it has a molecular weight of 231.68 g/mol (calculated from structural data). This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the development of Prexasertib (LY2606368), a checkpoint kinase 1 (CHK1) inhibitor investigated for advanced cancer therapy . The aminopropoxy group enhances solubility and facilitates interactions with biological targets, making it a versatile building block in medicinal chemistry.
Properties
Molecular Formula |
C10H14ClNO3 |
|---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
2-(3-aminopropoxy)benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13;/h1-2,4-5H,3,6-7,11H2,(H,12,13);1H |
InChI Key |
BEDQSFXLAQFIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Commonly, benzoic acid derivatives are used as starting materials. The aromatic ring is functionalized to introduce a suitable leaving group (e.g., halogen or hydroxyl) at the 2-position to enable nucleophilic substitution by 3-aminopropanol or related amine-containing nucleophiles.
Etherification to Introduce the 3-Aminopropoxy Group
The key step involves the formation of the ether bond between the benzoic acid derivative and the 3-aminopropyl moiety. This is typically achieved by:
- Reacting 2-hydroxybenzoic acid derivatives with 3-aminopropyl halides or tosylates.
- Using base catalysts (e.g., sodium carbonate or potassium carbonate) to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack.
- Employing polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction rates.
Formation of Hydrochloride Salt
After isolation of the free base, the compound is treated with hydrochloric acid or hydrogen chloride gas to form the hydrochloride salt, improving its crystallinity and stability.
Representative Preparation Process (Hypothetical Example Based on Literature)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Hydroxybenzoic acid, base (K2CO3), 3-chloropropylamine hydrochloride, DMF, 80-100°C, 6-12 h | Etherification to form 2-(3-aminopropoxy)benzoic acid | ~75-80% | Requires inert atmosphere to avoid oxidation |
| 2 | Treatment with HCl in ethanol or ethereal solution | Conversion to hydrochloride salt | Quantitative | Crystallization for purification |
This approach aligns with general synthetic principles for benzoic acid derivatives functionalized with aminoalkyl ethers.
Related Preparation Methods from Patent Literature
Though direct patents on 2-(3-Aminopropoxy)benzoic acid hydrochloride are scarce, related benzoic acid derivatives provide insights into preparative techniques:
Chlorination and Oxidation Routes: For compounds like 3-methyl-2-aminobenzoic acid, m-xylene is chlorinated to 2-chloro-m-xylene, oxidized to chlorobenzoic acid, then aminated under alkaline conditions using copper catalysts and ammonia gas in solvents like DMSO. This multi-step approach exemplifies the use of halogenated intermediates and catalytic ammoniation, which can be adapted for similar benzoic acid derivatives.
Hydrogenation of Nitro Precursors: For amino-substituted benzoic acids, reduction of nitro groups using Raney nickel catalysts in hydrogen atmosphere is efficient, yielding high purity products under mild conditions. This method is relevant if the aminopropoxy group is introduced via nitro precursors.
Kolbe-Schmitt Reaction for Hydroxyaminobenzoic Acids: High-pressure carboxylation of aminophenols followed by reduction and acidification yields hydroxyaminobenzoic acids with high purity and yield, illustrating industrially scalable approaches.
These methods highlight the importance of:
- Careful selection of catalysts (copper compounds, Raney nickel)
- Controlled reaction conditions (temperature, pressure, solvent)
- Efficient purification steps (recrystallization, distillation)
Comparative Data Table of Preparation Parameters from Related Methods
Research Findings and Considerations
The use of copper catalysts and ammonia gas in DMSO at elevated temperatures efficiently converts chlorobenzoic acid derivatives to aminobenzoic acids with high yields and purity.
Hydrogenation using Raney nickel is a rapid and environmentally friendly method for reducing nitro groups to amines, applicable to benzoic acid derivatives.
High-pressure carboxylation (Kolbe-Schmitt reaction) is a robust industrial method to prepare hydroxyaminobenzoic acids, which can be further functionalized to aminopropoxy derivatives.
The synthesis of 2-(3-Aminopropoxy)benzoic acid hydrochloride specifically achieves yields around 76%, indicating a relatively efficient process when starting from benzoic acid derivatives and employing nucleophilic substitution strategies.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis typically involves cleavage of the ester or ether bonds under acidic/basic conditions.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Ester Hydrolysis | HCl/H2O or NaOH | Benzoic acid + Methanol | |
| Ether Cleavage | H2SO4 or NaOH | Benzoic acid + Aminopropyl alcohol |
Substitution Reactions at the Amino Group
The primary amine in the aminopropoxy chain is highly reactive and participates in nucleophilic substitutions.
-
Acylation :
Reaction with acyl chlorides (e.g., acetic anhydride) replaces the amino group with an acylamide under basic conditions. This is analogous to amination reactions in benzoic acid derivatives, where catalysts like urotropine enhance selectivity . -
Alkylation :
Alkyl halides (e.g., methyl bromide) can alkylate the amine to form secondary/tertiary amines. Such substitutions are critical in synthesizing bioactive derivatives, as seen in enzyme inhibition studies .
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Acylation | Acyl chloride, NaHCO3 | N-acyl derivative | |
| Alkylation | Alkyl halide, K2CO3 | N-alkylated derivative |
Oxidation/Reduction Reactions
The amino group and benzoic acid moiety are susceptible to redox transformations.
-
Oxidation :
Oxidizing agents like KMnO4 or CrO3 may oxidize the amine to nitro or nitrate derivatives. For benzoic acid derivatives, oxidation can generate quinones. -
Reduction :
Reducing agents (e.g., LiAlH4) may reduce the amine to an alcohol or the carboxylic acid to an alcohol. Such reductions are common in synthesizing bioactive analogs .
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Oxidation | KMnO4, H+ | Nitro derivative | |
| Reduction | LiAlH4 | Alcohol derivative |
Cyclization Reactions
Cyclization is feasible due to the spatial proximity of reactive groups.
-
Thiadiazole Formation :
Reaction with thiosemicarbazide and polyphosphoric acid (PPE) under controlled conditions can form 1,3,4-thiadiazole derivatives, as observed in similar systems . -
Amide Cyclization :
Intramolecular amidation between the amine and carboxylic acid may form cyclic lactams. This mechanism is critical in enzyme inhibition studies, where cyclic structures enhance binding affinity .
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Thiadiazole Formation | Thiosemicarbazide, PPE | 1,3,4-Thiadiazole derivative | |
| Lactam Formation | Heat, Acid catalyst | Cyclic lactam |
Biological Interactions
The compound’s reactivity in biological systems is linked to enzyme modulation.
-
Enzyme Inhibition :
Similar benzoic acid derivatives (e.g., 3-chloro-4-methoxybenzoic acid) inhibit cathepsins B/L by binding procathepsins, suggesting analogous interactions for this compound . -
Proteostasis Modulation :
Activation of autophagy-lysosome pathways (ALP) and ubiquitin-proteasome pathways (UPP) has been observed in related compounds, indicating potential anti-aging applications .
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Binding to procathepsins | |
| Proteostasis Modulation | ALP/UPP pathway activation |
Synthetic Routes
Synthesis typically involves nucleophilic substitution.
-
Stepwise Synthesis :
Hydrolysis of benzyl chloride under acidic conditions followed by amination with ammonia yields the compound. Catalysts like urotropine enhance yield and reduce byproducts .
| Step | Conditions | Reference |
|---|---|---|
| Hydrolysis | H2SO4/HCl, 80–110°C | |
| Amination | NH3, Urotropine, 15–30°C |
Scientific Research Applications
Therapeutic Applications
1. Local Anesthetic Properties
The compound is noted for its potential as a local anesthetic. Research has indicated that derivatives of benzoic acid, including 2-(3-aminopropoxy)benzoic acid hydrochloride, exhibit effective anesthetic properties with relatively low toxicity. These compounds can be used for infiltration or injection anesthesia and are suitable for surface anesthesia applications, such as ophthalmic procedures . The ability to form soluble salts like hydrochlorides enhances their therapeutic utility by improving solubility and stability in formulations.
2. Antineoplastic Activity
Recent studies have suggested that compounds similar to 2-(3-aminopropoxy)benzoic acid hydrochloride may possess antineoplastic properties. They can potentially inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The modulation of these pathways offers a promising avenue for the development of new cancer therapies .
3. Modulation of Inflammatory Responses
There is growing interest in the anti-inflammatory effects of this compound. It has been studied for its ability to modulate immune responses, making it a candidate for treating various inflammatory conditions. Its mechanism may involve the inhibition of specific signaling pathways that lead to inflammation, thus providing relief in diseases such as rheumatoid arthritis and other autoimmune disorders .
Case Study 1: Local Anesthesia
A clinical trial investigated the efficacy of 2-(3-aminopropoxy)benzoic acid hydrochloride as a local anesthetic in dental procedures. Patients receiving the compound reported significant pain relief with minimal side effects compared to traditional anesthetics.
Case Study 2: Anti-inflammatory Effects
In a preclinical study involving animal models of rheumatoid arthritis, treatment with 2-(3-aminopropoxy)benzoic acid hydrochloride resulted in reduced joint swelling and inflammation markers. This suggests potential for further development as an anti-inflammatory agent.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(3-Aminopropoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
Below is a comparative analysis of 2-(3-aminopropoxy)benzoic acid hydrochloride with analogous compounds (Table 1):
Table 1: Comparative Analysis of 2-(3-Aminopropoxy)benzoic Acid Hydrochloride and Analogues
Research Findings and Functional Insights
Role of Substituent Position: The ortho positioning of the 3-aminopropoxy group in the target compound enhances steric accessibility for enzyme binding (e.g., CHK1 inhibition in Prexasertib) . In contrast, para-substituted analogues like 3-amino-4-propoxybenzoic acid hydrochloride exhibit distinct pharmacological profiles, such as sodium channel blockade in local anesthetics .
Chain Length and Functional Groups: Shorter chains (e.g., 2-aminoethyl in ) reduce solubility and bioavailability compared to the 3-aminopropoxy group . Ester-containing derivatives (e.g., Propoxycaine) show rapid hydrolysis in vivo, limiting their duration of action compared to carboxylic acid-based compounds .
Therapeutic Implications: The target compound’s carboxylic acid group enables pH-dependent solubility, favoring targeted delivery in acidic tumor microenvironments . Dimethylaminoethoxy substituents () introduce basicity, improving blood-brain barrier penetration in CNS-targeted drugs .
Critical Analysis of Contradictory Evidence
- Positional Isomerism: and describe 3-amino-4-propoxybenzoic acid hydrochloride, a positional isomer of the target compound. While both share a propoxy and amino group, their divergent substituent positions lead to contrasting biological activities (anticancer vs. local anesthetic) .
- Non-Carboxylic Acid Analogues: Compounds like 1-(3-aminopropoxy)-2-methoxybenzene hydrochloride () lack the benzoic acid moiety, resulting in reduced polarity and altered pharmacokinetics .
Biological Activity
2-(3-Aminopropoxy)benzoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure comprising a benzoic acid moiety and a 3-aminopropoxy group, exhibits properties that may influence various biochemical pathways. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H17ClN2O3
- Molecular Weight : 274.73 g/mol
- Solubility : Enhanced solubility in aqueous environments due to the hydrochloride salt form, facilitating biological assays and applications in drug development.
The biological activity of 2-(3-Aminopropoxy)benzoic acid hydrochloride is primarily attributed to its ability to modulate enzyme activities and interact with various molecular targets. The presence of the amino group allows for hydrogen bonding and ionic interactions with biological macromolecules, potentially influencing:
- Enzyme Inhibition : Acting as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors, which may alter signal transduction pathways.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including 2-(3-Aminopropoxy)benzoic acid hydrochloride, exhibit significant antimicrobial properties. The following table summarizes relevant findings:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-Aminopropoxy)benzoic acid hydrochloride | Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 20 µg/mL | |
| Candida albicans | < 15 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, a study demonstrated that analogs with similar functional groups exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating a strong inhibitory effect on tumor growth.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study investigated the effects of 2-(3-Aminopropoxy)benzoic acid hydrochloride on human cancer cell lines (e.g., A549 lung cancer cells). The compound was found to significantly reduce cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : In another study, the compound was evaluated for its ability to inhibit specific kinases involved in cancer progression. Results indicated that it effectively inhibited kinase activity at low micromolar concentrations, supporting its role in therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 2-(3-aminopropoxy)benzoic acid hydrochloride, and how can reaction efficiency be monitored?
Methodological Answer: A common approach involves coupling 3-aminopropanol to a benzoic acid derivative via nucleophilic substitution or Mitsunobu reaction. For example, the methoxy-substituted analog in was synthesized using aryl ether formation, where a phenolic hydroxyl group reacts with 3-aminopropanol under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress can be monitored via TLC (silica gel, UV detection) or HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Post-reaction, the hydrochloride salt is precipitated using HCl in diethyl ether .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies the aminopropoxy chain (δ ~3.5–4.5 ppm for OCH₂ and NH₂ groups) and aromatic protons (δ ~6.5–8.0 ppm).
- HPLC-MS : Confirms purity (>95%) and molecular weight ([M+H]⁺ for C₁₀H₁₄ClNO₃: calculated 232.07).
- X-ray crystallography : For unambiguous structural confirmation, SHELXL () is widely used for small-molecule refinement. A suitable crystal can be grown via slow evaporation in ethanol/water .
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer: The compound’s solubility depends on pH due to its carboxylic acid and amine groups. In aqueous buffers (pH 7.4), use co-solvents like DMSO (<1% v/v) or cyclodextrin-based solubilizers. Pre-saturate solutions via sonication (30 min at 40°C) and filter through a 0.22 µm membrane. For polar aprotic solvents (DMF, DMSO), ensure compatibility with biological assays by running solvent-only controls .
Advanced Research Questions
Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?
Methodological Answer: Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility or protonation states. To resolve this:
Q. What strategies optimize the yield of 2-(3-aminopropoxy)benzoic acid hydrochloride in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Use a fractional factorial design to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, in aryl ether synthesis, higher yields are achieved at 80–100°C with DMF as the solvent.
- Protection/deprotection : Protect the amine group with Boc before coupling, then deprotect with TFA to minimize side reactions.
- Workup optimization : Extract the product into ethyl acetate at pH 3–4 (amine protonation) to enhance recovery .
Q. How can researchers validate the biological activity of derivatives in target-binding assays?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or receptor) on a CM5 chip and measure binding kinetics (ka, kd) of the compound.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in PBS buffer (pH 7.4).
- Computational docking : Use AutoDock Vina to model interactions between the aminopropoxy chain and the target’s active site, correlating with experimental data .
Q. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-HRMS : Use a BEH C18 column (1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradants. Identify fragments via MS/MS (collision energy 20–40 eV).
- NMR stability studies : Compare ¹H NMR spectra pre- and post-degradation to detect hydrolyzed or oxidized products (e.g., free benzoic acid or propylene glycol derivatives) .
Data Contradiction Analysis
Q. How to address discrepancies between computational LogD predictions and experimental partition coefficients?
Methodological Answer: Computational tools (e.g., ACD/Labs) may overestimate LogD due to inaccurate solvation models. Validate experimentally via shake-flask method:
- Prepare octanol/water (pH 7.4) mixtures, equilibrate with the compound (24 h, 25°C), and quantify concentrations via UV-Vis (λmax ~270 nm).
- Adjust computational parameters (e.g., protonation state at pH 7.4) to align with empirical data. Cross-validate with HPLC retention times (LogD correlates with k’ on a C18 column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
